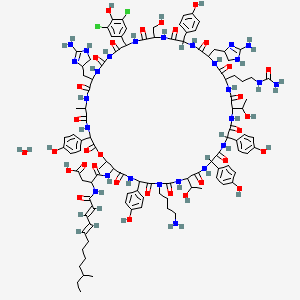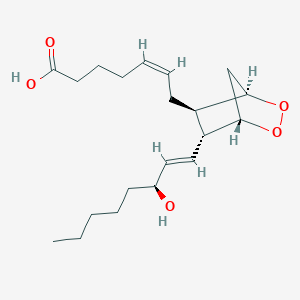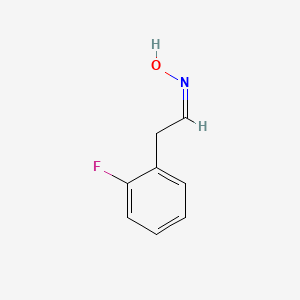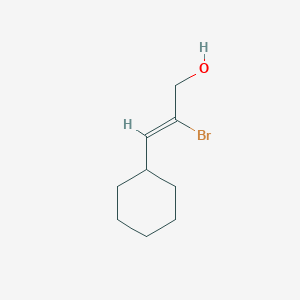
恩拉霉素 B
描述
Enramycin B is a polypeptide antibiotic recognized for its unique molecular structure and significant activity against Gram-positive bacteria, particularly against harmful intestinal clostridium. It is produced through the fermentation process of Streptomyces fungidicus and comprises two major homologs: enramycin A and enramycin B, with enramycin A being the predominant form. This compound has been extensively studied for its synthesis, molecular structure, chemical reactions, properties, and its application as a new feed additive due to its antibacterial mechanism and market potential (Du Zhi-gan, 2013).
Synthesis Analysis
Enramycin B, along with its counterparts, is synthesized through complex biochemical pathways involving Streptomyces species. The synthesis processes often require intricate steps that include the formation of specific peptide bonds and cyclization reactions to form the compound's unique structure. For example, the synthesis of related streptogramin B antibiotics involves on-resin cyclization designed to allow production of analogues with diversification at multiple positions, demonstrating the complexity and versatility of synthetic approaches in this antibiotic class (A. Shaginian et al., 2004).
Molecular Structure Analysis
The molecular structure of Enramycin B is distinguished by its polypeptide nature, consisting of a sequence of amino acids that form a complex structure, enabling its antibacterial activity. This structure is crucial for its mechanism of action, targeting Gram-positive bacterial cell walls. Structural analyses, such as those conducted through NMR spectroscopy and molecular modeling, provide insights into the arrangement of its amino acid constituents and the presence of specific functional groups critical to its biological activity (Liujie Huo et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving Enramycin B typically focus on its synthesis and the modifications it can undergo to enhance its activity or stability. These reactions may include peptide bond formation, cyclization, and the introduction of various side chains or functional groups. The chemical properties of Enramycin B, such as its solubility, stability, and reactivity, are influenced by its peptide structure and the specific amino acids it contains, which dictate its interactions with microbial targets (C. Mahlert et al., 2005).
Physical Properties Analysis
The physical properties of Enramycin B, including its solubility, melting point, and molecular weight, are determined by its complex polypeptide structure. These properties are essential for its formulation and administration as a feed additive. Studies on Enramycin B often explore its physicochemical characteristics to optimize its use and efficacy in various applications (M. Ngoh et al., 2018).
Chemical Properties Analysis
Enramycin B's chemical properties are characterized by its action against Gram-positive bacteria, which is attributed to its unique structure that disrupts bacterial cell wall synthesis. Its mechanism of action and resistance profile are critical aspects of its chemical properties, making it an effective antibiotic in feed additives. The specificity and efficacy of Enramycin B against target bacteria are a significant focus of chemical property analysis (Wu Jiaxin et al., 2014).
科学研究应用
恩拉霉素 B 是恩拉霉素抗生素的一部分,对肠道菌群病原体有效。它是放线菌属的产物。当以饲料形式口服给肉鸡时,this compound 会导致组织中的含量远低于既定的最大残留限量,表明其在禽类产品中食用是安全的 (Ngoh et al., 2018).
恩拉霉素,包括this compound,对革兰氏阳性菌表现出很强的活性,对有害肠道梭菌特别有效。它被用作一种新的饲料添加剂,具有重大的市场潜力 (Du Zhi-gan, 2013).
已经开发出一种使用大孔树脂和反相色谱法纯化恩拉霉素(包括this compound)的过程。这一过程实现了高纯度水平,这对于其作为一种安全的动物饲料添加剂非常重要 (Wu Jiaxin et al., 2014).
恩拉霉素对耐药性葡萄球菌菌株表现出很高的抗菌活性,被认为是一种有效的药物,对它的细菌耐药性不太可能显著增加 (Kawakami et al., 1971).
已经研究了恩拉霉素对牛瘤胃发酵和采食行为的影响,表明它不会显着影响某些酸的摩尔比例、pH 值、氨态氮浓度或干物质摄入量 (Borges et al., 2008).
使用恩拉霉素(包括this compound)会诱导肉鸡盲肠微生物群的特定变化,影响肠道中存在的细菌种类。这表明它在改造禽类的肠道微生物组中发挥作用 (Costa et al., 2017).
作用机制
安全和危害
属性
IUPAC Name |
4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUSQKMYNTYOW-MWUYRYRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H140Cl2N26O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718649 | |
| Record name | PUBCHEM_56842192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11115-82-5, 12772-37-1 | |
| Record name | Enramycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PUBCHEM_56842192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the differences in purification methods for Enramycin A and Enramycin B?
A: Both Enramycin A and Enramycin B can be effectively separated using reversed-phase chromatography techniques. [, ] One study employed a method utilizing an octadecyl reversed-phase bonded silica gel chromatography column with a gradient elution of sodium dihydrogen phosphate-phosphoric acid aqueous solution containing increasing concentrations of methanol. [] Another study achieved separation using a C18 reversed-phase chromatography column with a 0.05 mol/L aqueous potassium dihydrogen phosphate solution-acetonitrile (70:30, V/V, pH 4.5) elution buffer. []
Q2: What is the primary application of Enramycin, and what is its mechanism of action?
A: Enramycin is primarily used as an animal feed additive due to its antibiotic properties against gut pathogens. [] While its exact mechanism of action is not elaborated upon in the provided research, its large molecular size suggests poor absorption from the intestinal lumen, indicating a localized effect within the gut. []
Q3: Are there detectable levels of Enramycin B in broiler tissues after feed administration?
A: Research suggests that Enramycin B, along with Enramycin A, is found in very low concentrations in the liver and kidney tissues of broiler chickens following a 10-day administration of Enramycin at a feed level of 23 ppm. [] Interestingly, no detectable levels were found in muscle or skin-with-attached-fat tissues. [] This further supports the limited systemic absorption of Enramycin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)






